1-(2-Bromo-1-isopropoxyethyl)-4-fluorobenzene
Description
1-(2-Bromo-1-isopropoxyethyl)-4-fluorobenzene (CAS: 1250681-60-7) is a brominated aromatic compound featuring a fluorobenzene core substituted with a 2-bromo-1-isopropoxyethyl group. Its structure combines a halogen (bromine), an ether (isopropoxy), and a fluoroaromatic moiety, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C11H14BrFO |
|---|---|
Molecular Weight |
261.13 g/mol |
IUPAC Name |
1-(2-bromo-1-propan-2-yloxyethyl)-4-fluorobenzene |
InChI |
InChI=1S/C11H14BrFO/c1-8(2)14-11(7-12)9-3-5-10(13)6-4-9/h3-6,8,11H,7H2,1-2H3 |
InChI Key |
OKYWPCALFXDZNU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(CBr)C1=CC=C(C=C1)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(2-Bromo-1-isopropoxyethyl)-4-fluorobenzene can be achieved through several methods. One common approach involves the chemoenzymatic intermolecular haloether synthesis. This method combines enzymatic hypohalite synthesis with spontaneous oxidation of alkenes and nucleophilic attack by various alcohols . The reaction conditions typically involve the use of vanadium chloroperoxidase as a catalyst in an aqueous reaction system. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
1-(2-Bromo-1-isopropoxyethyl)-4-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Hydrolysis: The isopropoxy group can be hydrolyzed to form the corresponding alcohol and bromide.
Common reagents used in these reactions include potassium carbonate, acetone, and various nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2-Bromo-1-isopropoxyethyl)-4-fluorobenzene is an organic compound with a bromine atom, an isopropoxy group, and a fluorine atom attached to a benzene ring. It is a versatile chemical utilized in organic synthesis, medicinal chemistry, and material science.
Scientific Research Applications
1-(2-Bromo-1-isopropoxyethyl)-4-fluorobenzene serves primarily as an intermediate in synthesizing complex organic molecules, in developing novel materials, and in medicinal chemistry.
Organic Synthesis 1-(2-Bromo-1-isopropoxyethyl)-4-fluorobenzene is employed as a building block in creating more complex organic structures. Its bromine atom can undergo substitution reactions with nucleophiles, and the compound can be oxidized to ketones or reduced to alcohols. The isopropoxy group can also be hydrolyzed to form alcohols and bromides.
Medicinal Chemistry This compound is investigated for its potential pharmacological properties and its utility as a building block in drug development. The mechanism of action involves interactions with molecular targets through its functional groups; the bromine and fluorine atoms can participate in halogen bonding, while the isopropoxy group can engage in hydrogen bonding, influencing the compound’s reactivity and effects on biological systems.
Material Science 1-(2-Bromo-1-isopropoxyethyl)-4-fluorobenzene is used to develop novel materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-1-isopropoxyethyl)-4-fluorobenzene involves its interaction with molecular targets through its functional groups. The bromine and fluorine atoms can participate in halogen bonding, while the isopropoxy group can engage in hydrogen bonding and other interactions. These interactions can influence the compound’s reactivity and its effects on biological systems.
Comparison with Similar Compounds
Structural Analogues
| Compound Name | Key Structural Features | CAS Number | Key Differences |
|---|---|---|---|
| 1-(2-Bromoethyl)-4-fluorobenzene | Bromoethyl chain, no ether group | - | Lacks isopropoxy substituent |
| 1-(1-Bromoethyl)-4-fluorobenzene | Bromine on ethyl chain, no ether | - | Bromine at position 1 of ethyl chain |
| 1-(1,2-Dibromoethyl)-4-fluorobenzene | Two bromines on ethyl chain | 350-35-6 | Dibromoethyl group vs. bromo-isopropoxy |
| 1-Bromo-2-fluoro-4-isopropoxybenzene | Isopropoxy directly on benzene ring | 1036724-61-4 | Isopropoxy on ring, not ethyl chain |
| 1-(1-(Benzyloxy)ethyl)-4-fluorobenzene | Benzyloxy ether instead of isopropoxy | - | Benzyloxy group vs. isopropoxy |
Physicochemical Properties
NMR Data :
- Boiling Point/Solubility: Brominated ethyl derivatives (e.g., 1-(2-bromoethyl)-4-fluorobenzene) are typically lipophilic, with moderate solubility in organic solvents. The isopropoxy group in the target compound may enhance solubility in polar aprotic solvents (e.g., DMSO) compared to non-ether analogues .
Biological Activity
1-(2-Bromo-1-isopropoxyethyl)-4-fluorobenzene is a halogenated aromatic compound that has garnered attention due to its potential biological activity. This article explores the biological properties, toxicological data, and applications of this compound in various fields, particularly in pharmaceuticals and agrochemicals.
Chemical Structure and Properties
1-(2-Bromo-1-isopropoxyethyl)-4-fluorobenzene can be described by the following molecular formula: . The compound features a bromine atom and a fluorine atom attached to a benzene ring, contributing to its reactivity and biological activity.
Table 1: Basic Properties of 1-(2-Bromo-1-isopropoxyethyl)-4-fluorobenzene
| Property | Value |
|---|---|
| Molecular Weight | 227.08 g/mol |
| Boiling Point | Not specified |
| Solubility | Soluble in organic solvents |
| Flash Point | Not specified |
Toxicological Studies
Toxicological assessments have been conducted to evaluate the safety profile of 1-(2-Bromo-1-isopropoxyethyl)-4-fluorobenzene. In one study, the median lethal dose (LD50) was determined to be approximately 2,700 mg/kg when administered orally to rats. Observed symptoms at lethal doses included tremors, weight loss, and respiratory distress . Inhalation studies revealed a median lethal concentration (LC50) of 18,000 mg/m³, with symptoms such as lethargy and labored breathing at higher exposure levels .
Pharmacological Applications
The compound has shown potential as an intermediate in the synthesis of various pharmaceuticals. It is particularly noted for its role in developing drugs targeting central nervous system disorders due to its ability to interact with specific receptors. For instance, compounds derived from similar structures have been reported to exhibit antagonist activity for opioid receptors, indicating potential analgesic effects .
Case Studies
Case Study 1: Agrochemical Development
In agricultural research, derivatives of halogenated benzene compounds have been utilized as precursors for pesticides. The synthesis of agrochemicals like Flusilazole involves similar halogenated structures, demonstrating the relevance of 1-(2-Bromo-1-isopropoxyethyl)-4-fluorobenzene in this field .
Case Study 2: Pharmaceutical Research
Research has indicated that compounds with similar structural characteristics can inhibit specific ion channels associated with cardiac function (HERG channel). Such inhibition is crucial for developing drugs with fewer side effects related to cardiac toxicity .
Table 2: Summary of Biological Activities
| Activity Type | Findings |
|---|---|
| Toxicity | LD50: 2,700 mg/kg; LC50: 18,000 mg/m³ |
| Pharmacological Effects | Potential analgesic; interacts with CNS receptors |
| Agrochemical Use | Precursor for pesticides; significant in crop protection |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
